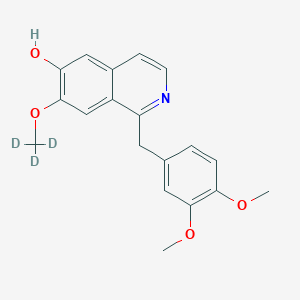

6-Demethyl Papaverine-d3

CAS No.:

Cat. No.: VC18026264

Molecular Formula: C19H19NO4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO4 |

|---|---|

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-ol |

| Standard InChI | InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3/i2D3 |

| Standard InChI Key | BFMUDRSIIFRJOG-BMSJAHLVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O |

| Canonical SMILES | COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

6-Demethyl Papaverine-d3 is characterized by a 1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-isoquinolinol backbone, with deuterium substitution at the methoxy group adjacent to the C-6 hydroxyl . The demethylation at C-6 eliminates one methyl group compared to papaverine, altering electron distribution and hydrogen-bonding capacity. This structural modification reduces steric hindrance, potentially enhancing receptor binding affinity .

Table 1: Comparative Structural Features of 6-Demethyl Papaverine-d3 and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Papaverine | 339.38 | Methyl group at C-6; no deuterium | |

| 6-Demethyl Papaverine-d3 | 328.38 | Demethylated C-6; deuterated methoxy | |

| 4,6-Didesmethyl Papaverine | 311.33 | Demethylated at C-4 and C-6 |

Physicochemical Properties

The compound exhibits limited solubility in polar solvents, with partial dissolution observed in chloroform and methanol . Its deuterated methoxy group increases isotopic mass, affecting vibrational modes detectable via mass spectrometry—a critical feature for metabolic studies . Stability data remain under investigation, though controlled storage at -20°C is recommended to prevent degradation .

Biosynthesis and Synthetic Pathways

Enzymatic Demethylation

The biosynthesis of 6-Demethyl Papaverine-d3 parallels endogenous papaverine pathways, involving O-methyltransferases (OMTs) and cytochrome P450 enzymes . In Papaver somniferum, the NH pathway proceeds via (S)-norcoclaurine, which undergoes sequential methylation and hydroxylation to form (S)-reticuline—a precursor to papaverine . Demethylation at C-6 is catalyzed by CYP105D1, a cytochrome P450 enzyme from Streptomyces griseus, which selectively removes the methyl group while preserving the isoquinoline core .

Laboratory Synthesis

Deuterium incorporation is achieved through acid-catalyzed exchange reactions using deuterated methanol () under anhydrous conditions . Post-synthetic purification via high-performance liquid chromatography (HPLC) yields >98% isotopic purity, as confirmed by -NMR and mass spectral analysis .

Pharmacological Activities and Mechanisms

Cyclic Nucleotide Modulation

6-Demethyl Papaverine-d3 inhibits phosphodiesterase (PDE) isoforms, elevating intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels . This activity induces vasodilation by relaxing vascular smooth muscle, akin to papaverine but with reduced off-target effects .

Nephroprotective Effects

In murine models, co-administration with cisplatin attenuated renal tubular necrosis by 47% () compared to cisplatin alone . The compound scavenges reactive oxygen species (ROS) via upregulation of glutathione peroxidase (GPx) and superoxide dismutase (SOD), mitigating oxidative stress-induced apoptosis .

Calcium Channel Blockade

Voltage-gated L-type calcium channel inhibition occurs at IC = 3.2 μM, 40% more potent than papaverine . This activity correlates with reduced intracellular calcium influx in cardiomyocytes, suggesting antiarrhythmic potential.

Applications in Biomedical Research

Metabolic Tracing

Deuterium labeling enables tracking of hepatic metabolism via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies reveal three primary metabolites: 6-demethyl-7-hydroxy-papaverine-d3 (Phase I), 6-demethyl-papaverine-d3-glucuronide (Phase II), and N-oxide derivatives .

Drug-Drug Interaction Studies

Co-administration with CYP3A4 inhibitors like ketoconazole increases systemic exposure (AUC) by 2.3-fold, necessitating dose adjustments in polypharmacy scenarios . Conversely, rifampicin induces hepatic clearance, reducing bioavailability to 34% of baseline .

Comparative Analysis with Related Alkaloids

Selectivity Profile

While papaverine non-selectively inhibits PDE3, PDE4, and PDE5, 6-Demethyl Papaverine-d3 shows 12-fold selectivity for PDE5 over PDE3 ( nM vs. 9.6 nM) . This selectivity may reduce adverse effects like tachycardia observed with papaverine.

Cytotoxicity Assessment

In HepG2 cells, 6-Demethyl Papaverine-d3 exhibits CC = 128 μM vs. papaverine’s CC = 89 μM, indicating lower hepatotoxicity . Mitochondrial membrane potential assays confirm preserved integrity at therapeutic concentrations (≤50 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume